

Physicochemical Characterization and Bioanalytical Profiling of Adrenaline Sulfate

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Compound of Interest

Compound Name: Adrenaline sulfate

CAS No.: 52455-32-0

Cat. No.: B1665030

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Executive Summary & Clinical Relevance

Adrenaline sulfate (Epinephrine sulfate) represents the primary circulating metabolite of epinephrine in humans, accounting for approximately 60–80% of the total circulating epinephrine pool. Unlike free catecholamines, which have a plasma half-life of minutes, sulfoconjugates exhibit significantly higher stability and renal clearance rates.

For drug development professionals, understanding this metabolite is critical for three reasons:

- **SULT Enzyme Kinetics:** It is the direct product of Sulfotransferase 1A3 (SULT1A3) activity, serving as a probe for Phase II metabolism.
- **Interference Potential:** Its high abundance relative to free epinephrine requires rigorous chromatographic separation to prevent isobaric interference in LC-MS/MS assays (though fragmentation patterns differ).
- **Pheochromocytoma Diagnosis:** It serves as a sensitive, stable biomarker for sympathoadrenal tumors when free metanephrines are equivocal.

Chemical Structure and Molecular Properties

In the context of human metabolism and advanced bioanalysis, "**Adrenaline Sulfate**" refers to the O-sulfated conjugate, not a pharmaceutical salt form. The sulfation occurs primarily on the phenolic ring. While both 3-O-sulfate and 4-O-sulfate isomers exist, Epinephrine-3-O-sulfate is often cited as the predominant isomer generated by human SULT1A3, though 4-O-sulfate is also detected.

Physicochemical Data Table

Property	Value / Description
IUPAC Name	[(1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanol] sulfate (isomer dependent)
Common Name	Epinephrine Sulfate; Adrenaline Sulfate
Chemical Formula	C ₉ H ₁₃ NO ₆ S
Molecular Weight	263.27 g/mol
Monoisotopic Mass	263.0464 Da
Solubility	Highly soluble in water; insoluble in non-polar organic solvents (e.g., hexane). ^{[1][2]}
pKa	~8.7 (amine), ~ -3.0 (sulfate group strongly acidic)
UV Max	~280 nm (characteristic of catechol moiety)

Structural Isomerism

The sulfate group replaces a hydroxyl hydrogen on the catechol ring.

- 3-O-Sulfate: Sulfation at the meta position relative to the alkyl chain.
- 4-O-Sulfate: Sulfation at the para position.

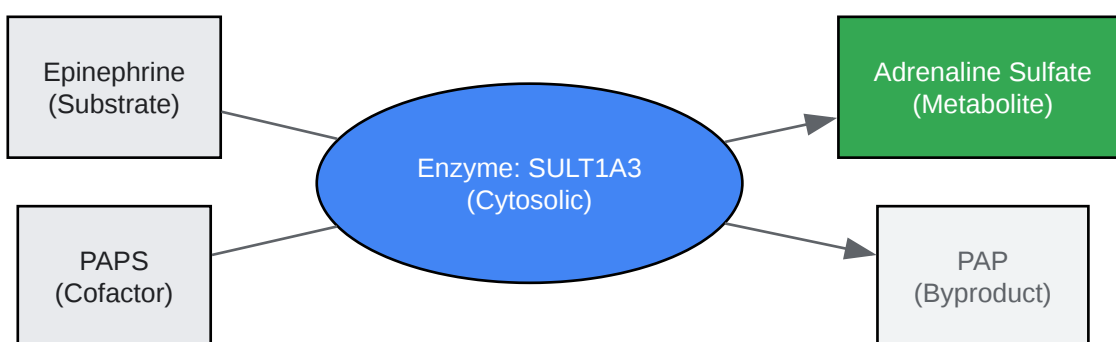
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Expert Insight: In LC-MS/MS analysis, these isomers may co-elute on standard C18 columns. Use of Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases is recommended for isomeric resolution.

Biosynthesis Pathway (SULT1A3)

The formation of **adrenaline sulfate** is catalyzed exclusively by cytosolic sulfotransferases (SULTs), utilizing 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfonate donor.[3] In humans, SULT1A3 (formerly monoamine-sulfating phenol sulfotransferase, M-PST) is the high-affinity isozyme responsible for this reaction.

Pathway Visualization



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Figure 1: Enzymatic sulfation of epinephrine by SULT1A3. The reaction transfers a sulfonate group from PAPS to the catechol hydroxyl.[3]

Bioanalytical Methodology: LC-MS/MS Protocol

Quantifying **adrenaline sulfate** requires overcoming its high polarity (poor retention on C18) and matrix effects. The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) or PFP phases for optimal retention.

Reagents & Standards

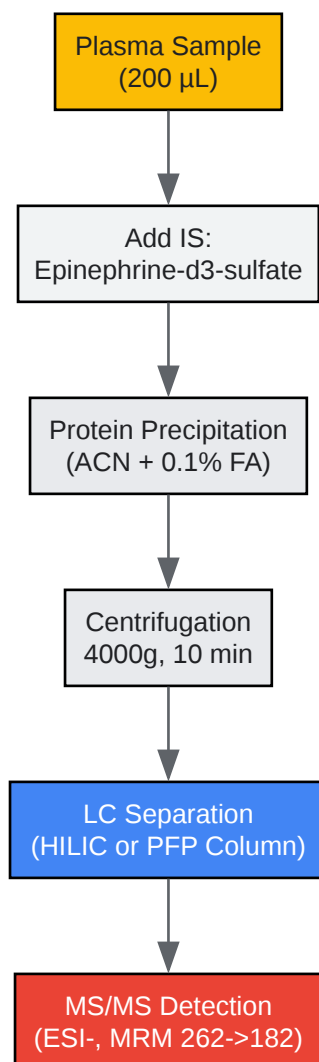
- Analyte: Epinephrine-3-O-sulfate (Authentic standard).[4]
- Internal Standard (IS): Epinephrine-d3-sulfate (Deuterated).
- Matrix: Stripped human plasma (charcoal treated).

Step-by-Step Workflow

- Sample Preparation (Protein Precipitation):
 - Aliquot 200 μ L plasma into a 96-well plate.
 - Add 20 μ L Internal Standard solution (10 ng/mL in methanol).
 - Add 600 μ L cold Acetonitrile (ACN) with 0.1% Formic Acid.
 - Why: Acidified ACN precipitates proteins while keeping the acidic sulfate conjugate in solution and preventing degradation.
 - Vortex (5 min) and Centrifuge (4000 x g, 10 min, 4°C).
- Solid Phase Extraction (Optional for High Sensitivity):
 - If lower LLOQ (<50 pg/mL) is required, use Weak Anion Exchange (WAX) SPE cartridges.
 - Condition: Methanol -> Water.[5]
 - Load: Supernatant from step 1 (diluted with water).
 - Wash: 5% Ammonium Acetate (removes neutrals).
 - Elute: 5% Ammonium Hydroxide in Methanol.
- LC-MS/MS Parameters:
 - Column: Fluorophenyl (PFP) or Amide HILIC (e.g., 2.1 x 100 mm, 1.7 μ m).

- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
- Mobile Phase B: Acetonitrile.[6]
- Gradient: 95% B to 50% B over 5 minutes (HILIC mode).
- Ionization: ESI Negative Mode (Sulfate group ionizes best in negative mode).
- MRM Transitions (Negative Mode):
 - Precursor:m/z 262.0 [M-H]⁻
 - Product:m/z 182.0 (Loss of SO₃) and m/z 134.0 (Characteristic fragment).

Analytical Logic Diagram



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Figure 2: Bioanalytical workflow for the extraction and quantification of **adrenaline sulfate** from plasma.

Chemical Synthesis Strategy (Reference Standard)

While enzymatic synthesis is preferred for biological fidelity, chemical synthesis is used to generate bulk reference material.

Protocol Summary:

- Starting Material: Epinephrine (base).[5][7]
- Protection: Protect the amine group (e.g., using Boc-anhydride) to prevent N-sulfation.
- Sulfation: React with Sulfur trioxide-pyridine complex or Chlorosulfonic acid in DMF at 0°C.
 - Note: This yields a mixture of 3-O and 4-O isomers.
- Deprotection: Remove the Boc group using Trifluoroacetic acid (TFA).
- Purification: Semi-preparative HPLC to separate the 3-O and 4-O isomers.
- Validation: NMR (¹H, ¹³C) to confirm regiochemistry of the sulfate group.

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